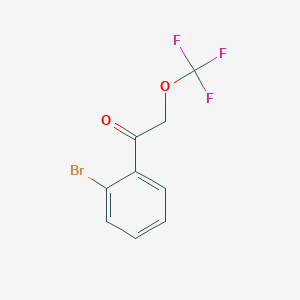
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound that features a bromine atom attached to a phenyl ring and a trifluoromethoxy group attached to an ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with trifluoromethoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to the compound’s reactivity and ability to form specific interactions with biological molecules. These interactions can influence various biochemical processes, making the compound valuable in research and development.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-one
- 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
- 1-(2-Iodophenyl)-2-(trifluoromethoxy)ethan-1-one
Uniqueness
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The trifluoromethoxy group also contributes to its unique chemical behavior, making it a valuable compound for various applications.
Actividad Biológica
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethoxy groups contributes to its chemical reactivity and biological interactions, making it a subject of various research studies.
- Molecular Formula : C9H7BrF3O
- Molecular Weight : 281.05 g/mol
- Structure : The compound features a bromophenyl moiety attached to a trifluoromethoxy group, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in hydrophobic interactions with protein structures, while the trifluoromethoxy group may form hydrogen bonds with amino acid residues, facilitating modulation of enzymatic activity and receptor signaling pathways.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways involved in cell death and proliferation control. For example, derivatives of this compound have been tested against breast cancer cells, demonstrating significant cytotoxicity .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Enzyme Interaction Studies
Investigations into the interaction of this compound with enzymes have shown that it can act as a biochemical probe. It has been reported to inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and signaling cascades .
Case Studies
Propiedades
Fórmula molecular |
C9H6BrF3O2 |
|---|---|
Peso molecular |
283.04 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-2-(trifluoromethoxy)ethanone |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4H,5H2 |
Clave InChI |
OCCAPKAEMDLIGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)COC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















